Source: Targinact is a semi-synthetic opioid analgesic derived from thebaine, a natural alkaloid found in the opium poppy. The formulation includes oxycodone, which provides pain relief, and naloxone, an opioid antagonist that helps mitigate some of the side effects associated with opioids, particularly constipation.
Classification: Targinact falls under the category of opioid analgesics and is classified as a combination medication. Oxycodone acts as the primary analgesic, while naloxone serves to counteract the potential adverse effects of oxycodone.
Methods: The synthesis of oxycodone involves several chemical reactions starting from thebaine. Thebaine undergoes a series of transformations including oxidation and methylation to produce oxycodone. The addition of naloxone involves similar synthetic pathways that modify the structure of morphinan derivatives to yield naloxone.
Technical Details: The synthesis typically requires controlled conditions to ensure the purity and efficacy of the final product. Specific reagents and catalysts are employed to facilitate the reactions, and high-performance liquid chromatography is often used to purify and analyze the compounds produced during synthesis.
Structure: The molecular formula for oxycodone is , while naloxone has a molecular formula of . The structural representation includes multiple functional groups such as hydroxyl groups (-OH) and a ketone group (C=O), which are critical for their pharmacological activity.
Data: Oxycodone has a melting point of approximately 219 °C and exhibits high oral bioavailability (60-87%). Naloxone's structure allows it to cross the blood-brain barrier effectively, enabling it to counteract opioid effects when administered alongside oxycodone.
Reactions: Oxycodone can undergo various chemical reactions including oxidation, reduction, and conjugation. In the presence of naloxone, certain reactions can lead to the formation of metabolites that retain some analgesic properties while minimizing adverse effects.
Technical Details: The metabolic pathways for oxycodone primarily involve cytochrome P450 enzymes such as CYP3A4 and CYP2D6. These enzymes facilitate the conversion of oxycodone into noroxycodone and oxymorphone, which are its major metabolites. Naloxone also undergoes similar metabolic processes but is primarily excreted unchanged.
Process: Oxycodone exerts its analgesic effects by binding to mu-opioid receptors in the central nervous system, leading to decreased perception of pain. Naloxone acts as an antagonist at these receptors; when administered in combination with oxycodone, it reduces the likelihood of opioid-related side effects without significantly impairing pain relief.
Data: Clinical studies have shown that Targinact effectively alleviates pain while reducing constipation rates compared to oxycodone alone. This dual-action mechanism makes Targinact particularly beneficial for patients requiring long-term opioid therapy.
Physical Properties: Targinact is typically available in tablet form, with various dosages to cater to different levels of pain management needs. It is designed for controlled release to provide prolonged analgesic effects.
Chemical Properties: The compound exhibits solubility in organic solvents but limited solubility in water. Its stability is influenced by pH levels and temperature, necessitating careful storage conditions.
Scientific Uses: Targinact is primarily used in clinical settings for managing moderate to severe pain, especially in patients with chronic pain conditions who may experience constipation from conventional opioid therapy. Research continues into its efficacy in various patient populations and potential applications in other areas of pain management.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4